2-Butylazepane
CAS No.: 84039-87-2
Cat. No.: VC2015347
Molecular Formula: C10H21N
Molecular Weight: 155.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 84039-87-2 |
|---|---|
| Molecular Formula | C10H21N |
| Molecular Weight | 155.28 g/mol |
| IUPAC Name | 2-butylazepane |
| Standard InChI | InChI=1S/C10H21N/c1-2-3-7-10-8-5-4-6-9-11-10/h10-11H,2-9H2,1H3 |
| Standard InChI Key | GSLRTQOKVFSYHT-UHFFFAOYSA-N |
| SMILES | CCCCC1CCCCCN1 |
| Canonical SMILES | CCCCC1CCCCCN1 |
Introduction
Chemical Identity and Structure
2-Butylazepane belongs to the class of azepanes, which are seven-membered saturated heterocyclic compounds containing one nitrogen atom. The butyl substituent at the 2-position provides unique chemical properties that distinguish it from other azepane derivatives.
Basic Identification Data
The table below summarizes the essential identification parameters for 2-butylazepane:
| Parameter | Information |
|---|---|
| Common Name | 2-Butylazepane |
| IUPAC Name | 2-butylazepane |
| CAS Registry Number | 84039-87-2 |
| Molecular Formula | C₁₀H₂₁N |
| Molecular Weight | 155.28 g/mol |
| Synonyms | HEXAHYDRO-2-BUTYL-1H-AZEPINE, 1H-Azepine,2-butylhexahydro- |
| PubChem Compound ID | 4401616 |
Structural Representation
2-Butylazepane consists of a seven-membered azepane ring with a nitrogen atom and a butyl chain attached at the second carbon position. The structure can be represented by the following molecular identifiers:
| Structural Representation | Code/Formula |
|---|---|
| SMILES Notation | CCCCC1CCCCCN1 |
| InChI | InChI=1S/C10H21N/c1-2-3-7-10-8-5-4-6-9-11-10/h10-11H,2-9H2,1H3 |
| InChIKey | GSLRTQOKVFSYHT-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC1CCCCCN1 |
Physicochemical Properties
2-Butylazepane exhibits specific physicochemical properties that are relevant to its handling, storage, and application in various research settings.
Physical Properties
The following table presents the key physical properties of 2-butylazepane:
Chemical Properties
The nitrogen atom in the azepane ring confers basic properties to 2-butylazepane, making it reactive in various chemical transformations. As a secondary amine, it can participate in:
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Nucleophilic substitution reactions
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Acylation reactions
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Alkylation reactions
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Formation of salts with acids
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Coordination with metal ions
Synthesis Methods
The synthesis of 2-butylazepane can be approached through several methodologies, drawing on general synthetic routes for similar azepane derivatives.
Cyclization Method
Analytical Characterization
Analytical methods used for the characterization of 2-butylazepane include various spectroscopic and chromatographic techniques.
Spectroscopic Characterization
Standard spectroscopic methods for characterizing 2-butylazepane include:
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Nuclear Magnetic Resonance (NMR) spectroscopy
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Mass Spectrometry (MS)
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Infrared (IR) spectroscopy
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UV-Visible spectroscopy
Chromatographic Analysis
Chromatographic methods commonly employed for purity analysis and separation include:
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Gas Chromatography (GC)
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High-Performance Liquid Chromatography (HPLC)
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Thin-Layer Chromatography (TLC)
Applications and Research Significance
2-Butylazepane has diverse applications across several research domains, highlighting its significance in contemporary chemical research.
Organic Synthesis Applications
The compound serves as an important building block in organic synthesis, particularly for the preparation of more complex molecules containing the azepane scaffold. Its nitrogen-containing heterocyclic structure makes it valuable for:
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Preparation of azepane-containing pharmaceutical intermediates
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Development of novel heterocyclic libraries
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Structure-activity relationship studies
Material Science Applications
The unique structural features of 2-butylazepane may also find applications in material science, particularly in the development of:
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Specialized polymers
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Surface-active agents
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Coordination compounds
Comparison with Related Azepane Compounds
To better understand the position of 2-butylazepane within the broader class of azepane derivatives, the following table compares it with related compounds:
Current Research and Future Directions
Recent literature suggests growing interest in azepane derivatives, including compounds like 2-butylazepane, particularly in the context of medicinal chemistry and drug discovery.
Research Trends
Current research involving azepane-containing compounds focuses on:
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Development of novel synthetic methodologies
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Exploration of biological activities
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Application in targeted drug delivery systems
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Structure-activity relationship studies
Future Perspectives
Future research directions for 2-butylazepane may include:
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Development of more efficient and selective synthetic routes
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Detailed investigation of biological activities
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Exploration of its potential as a building block for pharmaceutically active compounds
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Application in combinatorial chemistry for the generation of diverse compound libraries
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